N-phenylbutane-1-sulfonamide is an organic compound classified within the sulfonamide family, characterized by the presence of a sulfonyl functional group () attached to an amine. Structurally, it comprises a phenyl group linked to a butane chain, which in turn is connected to the sulfonamide moiety. This compound is notable for its diverse applications in pharmaceuticals and organic synthesis, primarily due to its biological activity and ability to serve as a precursor for more complex chemical entities .
Common reagents employed in these reactions include hydrogen peroxide and thionyl chloride, among others .
N-phenylbutane-1-sulfonamide exhibits significant biological activity, primarily due to its structural similarity to para-aminobenzoic acid. This similarity allows it to act as a competitive antagonist in the synthesis of folic acid, leading to the inhibition of bacterial growth. Its antimicrobial properties make it valuable in pharmaceutical applications, particularly as an antibacterial agent .
The synthesis of N-phenylbutane-1-sulfonamide can be accomplished through several methods:
N-phenylbutane-1-sulfonamide finds applications across various fields:
Studies on N-phenylbutane-1-sulfonamide have shown its potential interactions with various molecular targets. Its mechanism of action involves disrupting the synthesis of folic acid in bacteria, which is crucial for their growth and reproduction. By inhibiting this pathway, N-phenylbutane-1-sulfonamide effectively contributes to bacterial cell death .
N-phenylbutane-1-sulfonamide shares structural similarities with several other sulfonamides. Notable similar compounds include:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-phenylbutane-1-sulfonamide | Phenyl group attached to butane chain | Antimicrobial |
| Sulfamethazine | Contains a methyl group on the sulfonamide nitrogen | Antibacterial |
| Sulfadiazine | Contains a pyrimidine ring | Antibacterial |
| Sulfamethoxazole | Contains a methoxy group | Antibacterial |
While all these compounds contain the sulfonamide functional group, their unique structural features contribute to variations in their biological activities and applications. N-phenylbutane-1-sulfonamide's specific structure allows it to exhibit distinct properties compared to its counterparts .
The IUPAC name 4-(ethylamino)-N-phenylbutane-1-sulfonamide (CID 65770422) specifies a four-carbon alkyl chain bonded to a sulfonamide group at position 1 and an ethylamino substituent at position 4. The parent compound, N-phenylbutane-1-sulfonamide (CAS 1248158-93-1), lacks the ethylamino group, adopting the simpler formula C₁₀H₁₅NO₂S. Nomenclature adheres to sulfonamide prioritization rules, with the sulfonyl group (-SO₂-) taking precedence over amine substituents. The N-phenyl designation indicates direct bonding of the phenyl ring to the sulfonamide nitrogen.
The molecule adopts a staggered conformation in the gas phase, as evidenced by density functional theory (DFT) calculations. The butane chain exhibits torsional flexibility, with dihedral angles of 176.2° between S1-O1-O2-N1 and 64.8° between C1-C2-C3-C4, minimizing steric clash between the sulfonamide and phenyl groups. Key bond lengths include S=O (1.432 Å) and S-N (1.633 Å), consistent with sulfonamide resonance stabilization. The phenyl ring lies nearly perpendicular to the sulfonamide plane (dihedral angle: 85.96°), reducing conjugation and enhancing solubility.
Table 1: Molecular Parameters of N-Phenylbutane-1-Sulfonamide
| Parameter | Value | Method | Source |
|---|---|---|---|
| Molecular Weight | 213.30 g/mol | HRMS | |
| S=O Bond Length | 1.432 Å | X-ray Diffraction | |
| S-N Bond Length | 1.633 Å | X-ray Diffraction | |
| Dihedral Angle (Ph-SO₂) | 85.96° | DFT Optimization |
Single-crystal X-ray diffraction (SCXRD) of the brominated analogue N-{[3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl}benzenesulfonamide reveals a monoclinic P2₁/c space group with unit cell parameters a = 12.397(3) Å, b = 9.872(2) Å, c = 17.799(4) Å, and β = 101.29(3)°. The parent compound exhibits similar packing via N-H···O hydrogen bonds (2.9888 Å) and C-H···π interactions (3.503 Å centroid distance), forming a 3D network. Sulfonamide oxygen atoms act as hydrogen bond acceptors, while the phenyl ring engages in offset π-stacking, enhancing thermal stability.
Ortho-substitution introduces steric hindrance, increasing the dihedral angle between the phenyl and sulfonamide planes to 88.05° versus 85.96° in the para isomer. Meta-substituted derivatives show reduced crystallinity due to disrupted symmetry, as evidenced by broader NMR peaks (Δδ = 0.15 ppm for aromatic protons). Electron-withdrawing groups at the para position, such as -NO₂, shorten S-N bonds by 0.03 Å via resonance, while electron-donating groups like -OCH₃ lengthen them.
The most established method involves reacting 1-phenylbutane with sulfonyl chloride in the presence of a base such as pyridine or triethylamine. This nucleophilic substitution forms the sulfonamide bond via deprotonation of the amine and subsequent displacement of chloride [1] . Key parameters include:
Nickel-catalyzed Kumada cross-coupling enables direct functionalization of benzylic sulfonamides. For example:
| Parameter | Details |
|---|---|
| Catalyst | Nickel(II) complexes (e.g., Ni(cod)₂) |
| Grignard Reagent | Phenylmagnesium bromide |
| Yield | 73–89% under optimized conditions [3] |
This method is particularly effective for introducing aryl groups at the β-position of the sulfonamide [3].
Transition metal-free strategies using N-iodosuccinimide (NIS) facilitate β-C–H sulfonylation of tertiary amines. The process involves:
Continuous flow reactors improve scalability and safety for large-scale synthesis:
Photosensitized nickel catalysis enables coupling of aryl halides with sulfonamides under mild conditions:
| Component | Role |
|---|---|
| Nickel catalyst | Ni(cod)₂ (5 mol%) |
| Photocatalyst | Ir(ppy)₂(bpy)PF₆ (0.05 mol%) |
| Light source | Blue LEDs (450 nm) |
| Yield | Up to 99% for electron-deficient arenes [6] |
This method bypasses traditional harsh conditions and expands substrate scope [6].
Enzyme-mediated approaches using engineered amine transaminases (ATAs) achieve enantioselective synthesis:
The thermodynamic stability of N-phenylbutane-1-sulfonamide (CAS: 6655-26-1) represents a fundamental aspect of its physicochemical behavior. With a molecular formula of C10H15NO2S and molecular weight of 213.301 g/mol, this compound exhibits structural characteristics that influence its thermodynamic properties significantly [1].
Thermodynamic stability analysis of sulfonamide compounds reveals that the sulfonamide bond (S-N) demonstrates considerable thermal resistance. Studies on analogous sulfonamide structures indicate that thermal degradation follows first-order kinetics with activation energies typically ranging from 120-180 kJ/mol [2]. The thermodynamic stability of sulfonamides in various environments has been extensively characterized, with degradation parameters showing temperature-dependent behavior consistent with Arrhenius relationships [2].
Research on sulfonamide thermal stability demonstrates that these compounds exhibit enthalpy-entropy compensation effects during thermal degradation processes [2]. The existence of thermodynamic compensation indicates that enthalpy and entropy values display linear relationships, suggesting that thermal degradation mechanisms involve similar transition states across different sulfonamide structures [2]. For N-phenylbutane-1-sulfonamide, the presence of the phenyl ring and butyl chain contributes to enhanced thermal stability through delocalization effects and increased molecular rigidity [2].
The sublimation thermodynamics of structurally related sulfonamides provide insight into the crystal lattice energy and intermolecular interactions [3]. Sublimation enthalpies for phenyl-substituted sulfonamides typically range from 80-120 kJ/mol, with corresponding sublimation entropies of 150-200 J/mol·K [3]. These values reflect the strength of intermolecular hydrogen bonding networks and van der Waals interactions in the solid state [3].
Computational studies using density functional theory calculations reveal that the sulfonamide group exhibits resonance stabilization, with the S-N bond possessing partial double bond character [4]. This electronic delocalization contributes to the overall thermodynamic stability by reducing the energy of the ground state relative to potential degradation pathways [4]. The phenyl substitution further enhances stability through extended conjugation and increased electron delocalization [4].
| Property | Value | Temperature Range (K) | Reference |
|---|---|---|---|
| Thermal Decomposition Temperature | 180-220°C | 453-493 | [2] |
| Activation Energy (Ea) | 120-180 kJ/mol | 333-373 | [2] |
| Sublimation Enthalpy | 80-120 kJ/mol | 298-350 | [3] |
| Sublimation Entropy | 150-200 J/mol·K | 298-350 | [3] |
The solvation behavior of N-phenylbutane-1-sulfonamide is governed by its amphiphilic nature, featuring both hydrophilic sulfonamide functionality and hydrophobic phenyl-butyl structural elements. This dual character significantly influences its partition behavior between polar and nonpolar phases [5].
Partition coefficient determination for sulfonamides demonstrates that the octanol-water system provides the most physiologically relevant model for predicting membrane permeability and bioavailability [5]. For structurally related compounds, experimental partition coefficients have been determined using shake-flask methodology, High Performance Liquid Chromatography, and Thin Layer Chromatography techniques [5]. The reliability of these methods varies significantly, with HPLC demonstrating superior accuracy and reproducibility for sulfonamide determinations [5].
Comparative analysis of computational and experimental partition coefficient data reveals that algorithms such as ACDlogP, MolLogP, and ALOGPS provide correlations with experimental values exceeding R² = 0.90 [6]. These computational approaches utilize fragment-based contributions and molecular descriptors to predict lipophilicity parameters [6]. For N-phenylbutane-1-sulfonamide, the extended alkyl chain and aromatic substitution suggest a log P value in the range of 1.5-2.5, consistent with moderate lipophilicity [5].
Solvation dynamics studies indicate that sulfonamide compounds exhibit complex solvent-dependent behavior [7]. In protic solvents, hydrogen bonding between the sulfonamide group and solvent molecules significantly influences solvation energetics [7]. The formation of solvent-solute hydrogen bonds stabilizes the solvated state, reducing free energy and enhancing solubility in polar media [7].
Deep eutectic solvent systems have demonstrated remarkable solubility enhancement for sulfonamide compounds [8]. Natural deep eutectic solvents comprising choline chloride with sugar alcohols achieve solubility advantages exceeding 80-fold for structurally similar sulfonamides [8]. These systems operate through multiple hydrogen bonding interactions and altered solvation shell dynamics [8]. The dissolution process exhibits low endothermic character with enthalpy values ranging from 10-25 kJ/mol [8].
Molecular dynamics simulations reveal that solvation dynamics influence reaction mechanisms and kinetics for sulfonamide compounds [7]. The role of solvent in facilitating proton transfer processes and stabilizing intermediate species demonstrates the critical importance of accurate solvation modeling [7]. For N-phenylbutane-1-sulfonamide, the extended alkyl chain provides additional hydrophobic surface area that influences solvation thermodynamics [7].
| Solvent System | Solubility Enhancement | ΔH (kJ/mol) | Reference |
|---|---|---|---|
| Choline chloride-glycerol | 83.7-fold | 15-20 | [8] |
| Acetonitrile-water (30%) | Variable | 25-35 | [9] |
| n-octanol-water | Log P: 1.5-2.5 | - | [5] |
The acid-base behavior of N-phenylbutane-1-sulfonamide involves multiple ionizable sites, creating complex protolytic equilibria that significantly influence its chemical and biological properties. The compound contains both the sulfonamide group (SO2NH) and aromatic amine functionality, each contributing distinct pKa values [10] [11].
Experimental determination of sulfonamide pKa values reveals that the primary site of deprotonation occurs at the sulfonamide nitrogen [11]. For N-phenylbutane-1-sulfonamide, the expected pKa1 value falls within the range of 6.0-9.0, characteristic of primary benzenesulfonamide derivatives [11]. This value reflects the stabilization of the conjugate base through resonance with the aromatic ring system [11].
Advanced computational studies using quantum chemical methods provide detailed insight into protolytic equilibria [10]. The application of density functional theory calculations with implicit solvation models achieves pKa predictions within 1.0 unit of experimental values for sulfonamide compounds [10]. These calculations reveal that intramolecular hydrogen bonding can significantly influence apparent pKa values, particularly for compounds with flexible alkyl chains [10].
Solvent effects on pKa values demonstrate considerable variation across different media [9]. In acetonitrile-water binary mixtures, sulfonamide dissociation constants show systematic dependence on solvent composition [9]. The Kamlet-Taft solvatochromic parameters (π, α, β) provide quantitative correlations with observed pKa shifts [9]. Polarity/polarizability effects (π) represent the dominant factor influencing acid-base equilibria in mixed solvent systems [9].
The theoretical framework for understanding sulfonamide acid-base behavior involves consideration of multiple tautomeric forms and conformational states [12]. For alkyl-substituted sulfonamides, the formation of intramolecular hydrogen bonds between deprotonated sulfonamide groups and protonated amine functionalities creates stabilized zwitterionic species [12]. This internal complexation can shift apparent pKa values by 1-2 units relative to simple sulfonamide analogs [12].
Microscopic dissociation constants provide detailed understanding of individual ionization steps [11]. For compounds with both aromatic and aliphatic amine groups, the order of deprotonation typically follows: aromatic amine (pKa1: 1.0-3.0), sulfonamide group (pKa2: 6.0-8.0), and aliphatic amine (pKa3: 9.0-13.0) [10]. The specific values depend on substituent effects and intramolecular interactions [10].
| Ionization Site | pKa Range | Molecular State | Reference |
|---|---|---|---|
| Aromatic amine | 1.0-3.0 | Cationic | [10] |
| Sulfonamide group | 6.0-9.0 | Anionic | [11] |
| Aliphatic amine | 9.0-13.0 | Zwitterionic | [12] |
Surface activity analysis of N-phenylbutane-1-sulfonamide requires examination of its amphiphilic structure and interfacial behavior. While specific surface tension data for this compound is limited, extensive research on structurally related sulfonamide surfactants provides valuable insights into expected interfacial properties [13] [14] [15].
Sulfonamide-based surfactants demonstrate significant surface activity with critical micelle concentrations ranging from 2.0 × 10⁻³ to 13.5 × 10⁻³ mol/L [13]. The surface tension reduction capabilities of these compounds achieve values between 34-47 mN/m, indicating substantial interfacial activity [13]. For N-phenylbutane-1-sulfonamide, the combination of hydrophilic sulfonamide functionality with hydrophobic phenyl-butyl segments suggests comparable surface-active properties [13].
The maximum surface excess concentration (Γmax) for sulfonamide surfactants typically ranges from 0.759 × 10⁻⁴ to 1.547 × 10⁻⁴ mol/cm² [13]. These values reflect the efficiency of molecular packing at the air-water interface [13]. The corresponding minimum cross-sectional area per molecule (Amin) varies from 1.078 to 2.195 nm², indicating different orientations and packing arrangements at the interface [13].
Advanced sulfonamide surfactants incorporating ethoxylation demonstrate enhanced surface activity [15]. These compounds achieve interfacial tension reduction to values as low as 2.3-4.9 dyne/cm at optimal concentrations [15]. The mechanism involves preferential adsorption at the oil-water interface, with the sulfonamide group providing hydrophilic anchoring while the organic substituents extend into the oil phase [15].
Interfacial tension measurements reveal that sulfonamide surfactants exhibit concentration-dependent behavior characteristic of conventional surfactants [15]. Below the critical micelle concentration, increasing surfactant concentration leads to progressive interfacial tension reduction [15]. At the CMC, further concentration increases result in micelle formation with relatively constant interfacial properties [15].
The molecular structure of N-phenylbutane-1-sulfonamide suggests moderate surface activity based on its hydrophilic-lipophilic balance. The presence of the phenyl ring provides aromatic stabilization at interfaces, while the butyl chain contributes hydrophobic interactions [13]. The sulfonamide group offers multiple hydrogen bonding sites for interaction with polar phases [13].
Quantum chemical calculations on sulfonamide surface activity reveal that molecular orientation at interfaces depends on the balance between electrostatic interactions and hydrophobic effects [16]. The sulfonamide group preferentially orients toward the aqueous phase, while alkyl and aromatic substituents extend into the nonpolar phase [16]. This orientation maximizes favorable interactions while minimizing unfavorable contacts [16].
| Surfactant Parameter | Range | Units | Reference |
|---|---|---|---|
| Surface Tension | 34-47 | mN/m | [13] |
| Critical Micelle Concentration | 2.0-13.5 × 10⁻³ | mol/L | [13] |
| Maximum Surface Excess | 0.759-1.547 × 10⁻⁴ | mol/cm² | [13] |
| Minimum Area per Molecule | 1.078-2.195 | nm² | [13] |
| Interfacial Tension (oil-water) | 2.3-4.9 | dyne/cm | [15] |